molecular formula C19H16FN3O4 B2637336 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 904523-86-0

2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

カタログ番号: B2637336
CAS番号: 904523-86-0
分子量: 369.352
InChIキー: AEFIKJKLRGOSGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule for research use. Compounds featuring 4-fluorophenyl moieties are frequently investigated in medicinal chemistry for their potential to interact with various enzyme targets . Similarly, methoxyphenyl groups are common in drug discovery for optimizing properties like potency and metabolic stability. This acetamide is designed for biochemical research applications, including but not limited to, preliminary screening as a potential enzyme inhibitor or as a building block in the synthesis of more complex chemical entities. Researchers can employ this compound in in vitro studies to explore its mechanism of action, binding affinity, and cellular activity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-27-16-8-4-14(5-9-16)21-17(24)12-22-10-11-23(19(26)18(22)25)15-6-2-13(20)3-7-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFIKJKLRGOSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide

  • Key Difference : The 4-methoxyphenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group.
  • Activity: Dimethoxy analogs in related scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) show improved binding to adenosine receptors but lower selectivity compared to monosubstituted derivatives .

2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide

  • Key Difference: The dihydropyrazine core is replaced with a pyrazolo[3,4-d]pyrimidinone system.
  • Impact : The pyrazolo-pyrimidine core enhances π-π stacking interactions in kinase-binding pockets but reduces solubility due to increased hydrophobicity .
  • Activity : Pyrazolo-pyrimidine derivatives exhibit IC₅₀ values <100 nM for EGFR inhibition, whereas dihydropyrazine analogs are less potent (IC₅₀ ~500 nM) .

Pharmacological and Physicochemical Comparisons

Property Target Compound 3,4-Dimethoxyphenyl Analog Pyrazolo-Pyrimidine Analog
Molecular Weight (g/mol) ~383.34 ~413.37 ~408.38
Aqueous Solubility (µg/mL) ~15 (predicted) ~25 (predicted) <10 (experimental)
LogP 2.1 2.5 3.2
Kinase Inhibition (EGFR IC₅₀) Not reported Not reported 85 nM

Functional Group Variations in Acetamide Side Chains

2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

  • Key Difference : The acetamide oxygen is replaced with a sulfur atom, and the methoxy group is substituted with trifluoromethoxy.
  • Impact : Sulfur introduces greater metabolic stability but reduces hydrogen-bonding capacity. Trifluoromethoxy enhances lipophilicity and CNS penetration.
  • Activity : Thioacetamide derivatives show prolonged half-lives (>6 hours in vivo) but lower bioavailability (~40%) compared to oxygen analogs .

Key Research Findings and Limitations

  • Structural Insights : The dihydropyrazine core in the target compound offers a balance between rigidity and solubility, but its diketone moiety may lead to oxidative degradation under acidic conditions .
  • Limitations : Lack of direct bioactivity data for the target compound necessitates extrapolation from analogs. Fluorophenyl groups generally improve target affinity but may increase toxicity risks .

Q & A

Q. Why do similar compounds show divergent solubility profiles despite identical logP values?

  • Crystallinity vs. amorphous state : Differential scanning calorimetry (DSC) identifies polymorphic forms .
  • Counterion effects : Salt formation (e.g., HCl or sodium salts) improves aqueous solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。